Fmoc-Phe-OPfp

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fmoc-Phe-OPfp (N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester) is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a powerful technique for creating peptides, which are chains of amino acids linked by peptide bonds. Peptides play crucial roles in biological processes and have numerous applications in drug discovery and development [].

Function of Fmoc-Phe-OPfp in SPPS

Fmoc-Phe-OPPS serves as a protected amino acid derivative. The Fmoc (Fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino acid's N-terminus (free amino group) during peptide chain assembly. This ensures that only the desired amino acid participates in peptide bond formation at each step of the synthesis []. The pentafluorophenyl (OPfp) group activates the C-terminus (carboxyl group) of the amino acid, making it more susceptible to nucleophilic attack by the free amino group of the growing peptide chain, thus facilitating peptide bond formation.

After each amino acid coupling step in SPPS, the Fmoc protecting group is selectively removed using mild acidic conditions, allowing the next amino acid to be introduced. This cycle of coupling and deprotection is repeated until the desired peptide sequence is obtained [].

Fmoc-Phe-OPfp, or N-alpha-(9-fluorenylmethyloxycarbonyl)-L-phenylalanine p-nitrophenyl ester, is a chemical compound primarily used in peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for the selective protection of amino groups during the synthesis of peptides. The compound has a molecular formula of C30H20F5NO4 and a molecular weight of approximately 525.48 g/mol .

While specific biological activities of Fmoc-Phe-OPfp itself are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, peptides synthesized using Fmoc-Phe-OPfp can display various activities such as antimicrobial, anticancer, and immunomodulatory effects depending on their sequences and modifications .

The synthesis of Fmoc-Phe-OPfp typically involves the following steps:

- Protection of Phenylalanine: L-Phenylalanine is first protected with the Fmoc group using a suitable reagent like Fmoc-Cl in the presence of a base.

- Formation of the Ester: The protected amino acid is then reacted with p-nitrophenol in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to form the p-nitrophenyl ester.

- Purification: The final product is purified using techniques such as chromatography to obtain pure Fmoc-Phe-OPfp .

Fmoc-Phe-OPfp is predominantly used in:

- Peptide Synthesis: It serves as a building block for constructing peptides through solid-phase synthesis methodologies.

- Drug Development: Its derivatives are often explored for potential therapeutic applications due to their biological activities.

- Material Science: Fmoc-based compounds are utilized in creating hydrogels and other biomaterials due to their self-assembly properties .

Interaction studies involving Fmoc-Phe-OPfp typically focus on its role in forming peptide bonds and its structural contributions to peptide conformation. These studies often explore how variations in sequence and structure affect binding affinities and biological activities. For example, research has shown that changes in pH can influence the self-assembly behavior of Fmoc-protected peptides, impacting their physical properties and potential applications in drug delivery systems .

Several compounds share structural similarities with Fmoc-Phe-OPfp, each exhibiting unique properties:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Fmoc-Phe-OH | Amino Acid Derivative | Basic form used directly in peptide synthesis |

| Fmoc-Diphenylalanine | Dipeptide | Known for self-assembly into hydrogels |

| Fmoc-L-Tyrosine | Amino Acid Derivative | Contains a hydroxyl group on the aromatic ring |

| Fmoc-L-Leucine | Amino Acid Derivative | Branched-chain amino acid with hydrophobic properties |

Fmoc-Phe-OPfp is unique due to its specific ester functionality and its role as an activated building block that enhances coupling efficiency during peptide synthesis.

Systematic Nomenclature and Synonyms

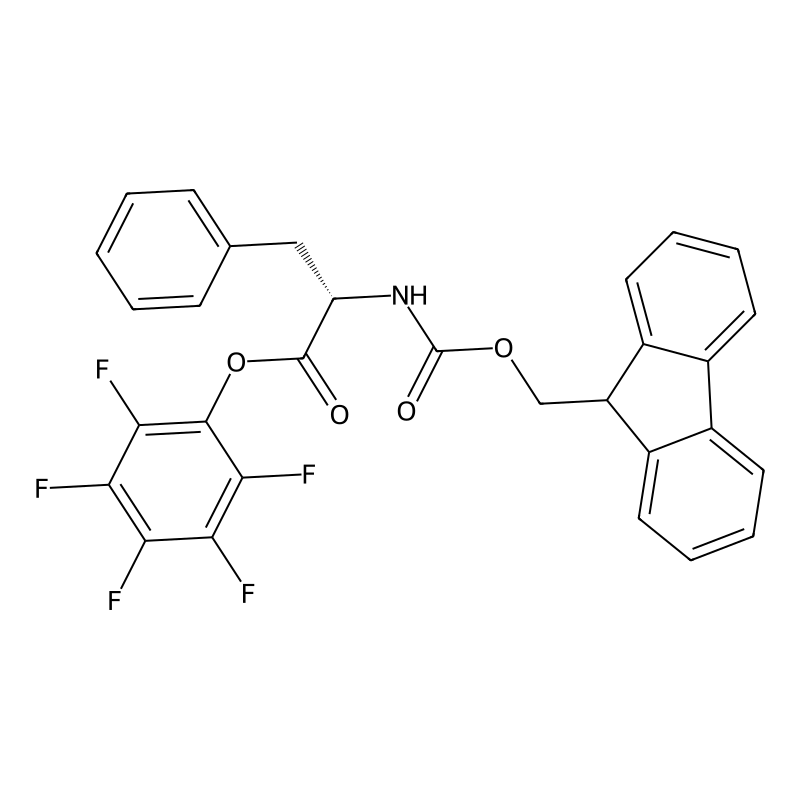

Fmoc-Phe-OPfp is formally designated as (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate. Its structure integrates three functional moieties:

- Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group for amines.

- L-Phenylalanine: An aromatic amino acid with a benzyl side chain.

- Pentafluorophenyl (PFP) ester: An activating group for carboxylic acids.

Common synonyms include Fmoc-L-Phe-OPfp, N-Fmoc-L-phenylalanine pentafluorophenyl ester, and MFCD00065669.

CAS Registry and Regulatory Information

Molecular Formula (C₃₀H₂₀F₅NO₄) and Weight (553.48)

Fluorenylmethoxycarbonyl-phenylalanine-pentafluorophenyl ester exhibits a complex molecular structure characterized by the empirical formula C₃₀H₂₀F₅NO₄ [1] [2] [4]. The compound possesses a precise molecular weight of 553.48 grams per mole, as confirmed through multiple analytical determinations [1] [2] [9]. This molecular composition reflects the integration of three distinct structural components: the fluorenylmethoxycarbonyl protecting group contributing thirteen carbon atoms and nine hydrogen atoms, the phenylalanine amino acid backbone providing nine carbon atoms with its characteristic benzyl side chain, and the pentafluorophenyl ester moiety introducing five fluorine atoms that significantly influence the compound's reactivity profile [4] [10].

The molecular architecture demonstrates a carefully balanced design where each component serves a specific synthetic purpose [11]. The fluorenylmethoxycarbonyl group functions as a temporary amino-terminal protecting group, while the pentafluorophenyl ester serves as an activated carboxyl-terminal leaving group [15] [16]. This dual functionality makes the compound particularly valuable in peptide synthesis applications where controlled reactivity is essential [17].

Table 1: Basic Chemical Properties of Fluorenylmethoxycarbonyl-Phenylalanine-Pentafluorophenyl Ester

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₀H₂₀F₅NO₄ | Multiple sources [1] [2] [4] |

| Molecular Weight | 553.48 g/mol | Multiple sources [1] [2] [4] |

| CAS Number | 86060-92-6 | Multiple sources [1] [2] [4] |

| MDL Number | MFCD00065669 | Multiple sources [2] [9] |

| Physical State | Powder/Crystalline solid | Multiple sources [10] [11] |

| Color | White crystals | Multiple sources [10] [11] |

| Melting Point | 149-151 °C | Literature [10] [11] |

| Predicted Boiling Point | 674.8±55.0 °C | Predicted [10] [11] |

| Predicted Density | 1.399±0.06 g/cm³ | Predicted [10] [11] |

| Storage Temperature | 2-8 °C | Multiple sources [2] [9] |

Physical State and Appearance

Fluorenylmethoxycarbonyl-phenylalanine-pentafluorophenyl ester exists as a crystalline solid under standard laboratory conditions [10] [11]. The compound typically appears as white crystals with a powder-like consistency when finely divided [10] [11]. These physical characteristics contribute to its stability and ease of handling in synthetic applications [14].

The crystalline nature of the compound provides several practical advantages including enhanced storage stability and predictable dissolution behavior in organic solvents [11]. The solid state remains stable at room temperature, though optimal storage requires refrigeration between 2-8 degrees Celsius to maintain long-term chemical integrity [2] [9] [31]. Under controlled storage conditions at negative twenty degrees Celsius, the compound maintains stability for approximately one month, while storage at negative eighty degrees Celsius extends stability to six months [5] [31].

The melting point range of 149-151 degrees Celsius indicates good thermal stability in the solid state [10] [11]. This thermal behavior suggests that the crystalline structure provides sufficient intermolecular interactions to maintain structural integrity until relatively high temperatures are reached [11]. The predicted boiling point of 674.8±55.0 degrees Celsius reflects the substantial molecular weight and multiple aromatic systems present in the structure [10] [11].

Solubility Profile and Stability Parameters

The solubility characteristics of fluorenylmethoxycarbonyl-phenylalanine-pentafluorophenyl ester demonstrate typical behavior for activated amino acid esters used in peptide synthesis [10] [11]. The compound exhibits good solubility in common organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [10] [11]. Dimethylformamide represents the preferred solvent for most synthetic applications due to its excellent solvating properties and compatibility with peptide coupling reactions [16] [17].

Table 2: Solubility Profile of Fluorenylmethoxycarbonyl-Phenylalanine-Pentafluorophenyl Ester

| Solvent | Solubility | Notes |

|---|---|---|

| Chloroform | Soluble | Common organic solvent for peptide synthesis |

| Dichloromethane | Soluble | Common organic solvent for peptide synthesis |

| Ethyl Acetate | Soluble | Common organic solvent for peptide synthesis |

| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvent |

| Acetone | Soluble | Polar organic solvent |

| Dimethylformamide (DMF) | Good solubility | Preferred solvent for peptide coupling |

| Water | Poorly soluble | Limited aqueous solubility typical for activated esters |

The compound demonstrates limited solubility in aqueous environments, which is characteristic of activated esters containing extensive aromatic systems and fluorinated components [15] [32]. This hydrophobic character necessitates the use of organic solvents for most synthetic manipulations [10] [11].

Stability parameters vary significantly depending on environmental conditions [5] [31] [32]. In organic solvents under anhydrous conditions, the compound maintains excellent stability [11]. However, exposure to aqueous environments at physiological pH leads to gradual hydrolysis of the activated ester functionality [15] [32]. The pentafluorophenyl ester group shows superior stability compared to other activated esters such as N-hydroxysuccinimide esters, which undergo more rapid hydrolysis in the presence of water [32].

Table 3: Stability Parameters of Fluorenylmethoxycarbonyl-Phenylalanine-Pentafluorophenyl Ester

| Condition | Stability | Comments |

|---|---|---|

| Storage at -20°C | Stable for 1 month | Recommended storage condition |

| Storage at -80°C | Stable for 6 months | Extended storage option |

| Aqueous environment pH 7.4 | Hydrolysis susceptible | Activated ester prone to hydrolysis |

| Organic solvents (DMF, DCM) | Generally stable | Suitable for synthesis applications |

| Presence of nucleophiles | Rapid reaction | Designed reactivity for coupling |

| Base treatment (piperidine) | Fmoc deprotection occurs | Selective amino deprotection |

| Thermal stability | Stable to ~149°C melting point | Crystalline form provides stability |

Reactivity Patterns and Functional Group Analysis

The reactivity profile of fluorenylmethoxycarbonyl-phenylalanine-pentafluorophenyl ester derives from the distinct chemical behavior of its constituent functional groups [15] [16] [17]. The pentafluorophenyl ester represents the most reactive component, functioning as an excellent leaving group in nucleophilic acyl substitution reactions [15] [16]. The five fluorine substituents on the phenyl ring create a highly electron-deficient aromatic system that significantly enhances the electrophilicity of the carbonyl carbon [15] [21].

Table 4: Functional Group Analysis of Fluorenylmethoxycarbonyl-Phenylalanine-Pentafluorophenyl Ester

| Functional Group | Chemical Formula | Function | Reactivity |

|---|---|---|---|

| Pentafluorophenyl ester | C₆F₅-O-CO- | Activated ester leaving group | Highly reactive toward nucleophiles |

| Fluorenylmethoxycarbonyl (Fmoc) | (C₁₃H₉)-CH₂-O-CO-NH- | Temporary amino protecting group | Base-labile protection |

| Aromatic benzyl side chain | C₆H₅-CH₂- | Hydrophobic phenylalanine side chain | π-π stacking interactions |

| Amino acid backbone | NH-CHR-CO- | Standard amino acid structure | Standard peptide coupling |

| Multiple fluorine substituents | F₅ on phenyl ring | Electron-withdrawing activation | Enhanced electrophilicity |

The fluorenylmethoxycarbonyl protecting group exhibits selective reactivity toward base-catalyzed deprotection mechanisms [26] [27]. Treatment with piperidine or other secondary amines results in rapid removal of the fluorenylmethoxycarbonyl group through a beta-elimination mechanism that produces dibenzofulvene as a byproduct [26] [28]. This base-labile character allows for orthogonal protection strategies in peptide synthesis [28].

Pentafluorophenyl esters demonstrate superior reactivity compared to conventional activated esters while maintaining better hydrolytic stability than N-hydroxysuccinimide esters [15] [32]. The fluorinated leaving group undergoes nucleophilic displacement reactions with primary and secondary amines under mild conditions, typically requiring no additional coupling reagents or harsh reaction conditions [16] [17]. This reactivity pattern makes the compound particularly valuable for coupling reactions involving sterically hindered amino acids or sensitive substrates [16].

Table 5: Reactivity Comparison of Activated Ester Types

| Activated Ester Type | Reactivity Level | Hydrolysis Stability | Advantages | Disadvantages |

|---|---|---|---|---|

| Pentafluorophenyl (PFP) | High | Good | Balance of reactivity and stability | Cost, requires pre-formation |

| N-Hydroxysuccinimide (NHS) | High | Poor | Well-established, rapid coupling | Rapid hydrolysis in water |

| p-Nitrophenyl | Moderate | Moderate | Moderate cost, stable | Lower reactivity |

| Symmetric anhydrides | Very High | Poor | Fastest coupling rates | Requires immediate use |

| Carbodiimide activation | Variable | N/A | In-situ activation | Side reactions possible |

Structure-Reactivity Relationships

The structure-reactivity relationships in fluorenylmethoxycarbonyl-phenylalanine-pentafluorophenyl ester reflect the synergistic effects of its multiple functional components [15] [17] [25]. The pentafluorophenyl group serves as an exceptionally effective leaving group due to the strong electron-withdrawing effects of the five fluorine substituents [15] [21]. These fluorine atoms stabilize the departing phenoxide anion through resonance and inductive effects, thereby facilitating nucleophilic acyl substitution reactions [15] [19].

The phenylalanine backbone contributes to the compound's overall reactivity profile through its aromatic benzyl side chain [22] [23] [25]. This hydrophobic aromatic system engages in π-π stacking interactions that can influence the compound's behavior in solution and its interactions with other aromatic systems [23] [25]. The benzyl side chain's electron-donating character provides a subtle modulating effect on the electron density of the amino acid backbone [22] [25].

The fluorenylmethoxycarbonyl protecting group incorporates a highly conjugated aromatic system that responds selectively to basic conditions [26] [27]. The fluorenyl ring system's extended conjugation stabilizes the carbanion intermediate formed during base-catalyzed deprotection, making this transformation both rapid and selective [26] [28]. This selectivity allows the fluorenylmethoxycarbonyl group to remain intact during nucleophilic attack at the activated ester site [28].

The electron-withdrawing effect of the pentafluorophenyl group extends beyond the immediate ester linkage to influence the reactivity of adjacent functional groups [12] [15] [21]. This electronic influence enhances the electrophilicity of the carbonyl carbon while simultaneously increasing the acidity of the adjacent alpha-hydrogen atoms [12] [21]. These effects contribute to the compound's exceptional performance in peptide coupling reactions where rapid and selective acylation is required [16] [17].

Multiple synthetic methodologies have been developed for the preparation of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester (Fmoc-Phe-OPfp), each offering distinct advantages depending on the scale and specific requirements of the synthesis [1] [2] [3].

Direct Esterification with Coupling Agents

The most widely employed method involves the direct coupling of Fmoc-L-phenylalanine with pentafluorophenol using carbodiimide-based coupling reagents [1] [4]. This approach typically utilizes N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as dehydrating agents in the presence of catalytic amounts of 4-dimethylaminopyridine (DMAP) [2] [3]. The reaction proceeds through the formation of an O-acylisourea intermediate, which subsequently undergoes nucleophilic attack by pentafluorophenol to yield the desired pentafluorophenyl ester [5].

In Situ Activation Using Diisopropylcarbodiimide

A refined approach employs N,N'-diisopropylcarbodiimide (DIC) in combination with coupling additives such as 1-hydroxybenzotriazole (HOBt) or OxymaPure [6] [7]. This methodology offers improved reaction kinetics and reduced side product formation compared to traditional DCC-mediated couplings [8]. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane at ambient temperature [9].

Electrochemical Synthesis Methodology

Recent advances have introduced electrochemical methodologies for pentafluorophenyl ester synthesis, eliminating the need for stoichiometric dehydrating agents [10] [5]. This approach leverages the electrochemical activation of pentafluorophenol through anodic oxidation, generating reactive intermediates that facilitate direct esterification with carboxylic acids. The method demonstrates excellent functional group tolerance and provides access to pentafluorophenyl esters under mild conditions without handling hazardous electrophilic reagents [5].

One-Pot Protection and Activation Strategies

Alternative synthetic routes employ pentafluorophenyl carbonates for simultaneous amino group protection and carboxylic acid activation [11]. This methodology enables direct conversion of unprotected amino acids to Fmoc-protected pentafluorophenyl esters in a single synthetic operation, although yields are generally lower than stepwise approaches [11].

Starting Materials and Precursors

The synthesis of Fmoc-Phe-OPfp requires high-purity starting materials to ensure optimal product quality and minimize impurity formation [12] [13]. The primary substrate, Fmoc-L-phenylalanine, must meet stringent purity specifications with HPLC purity exceeding 98.0% and enantiomeric purity greater than 99.8% [12].

Key Reagent Specifications

Pentafluorophenol serves as the crucial activating component and requires purity levels exceeding 99.0% to prevent competing reactions [10] [5]. The electron-withdrawing nature of the pentafluorophenyl moiety significantly enhances the electrophilicity of the resulting ester, facilitating efficient acylation reactions in subsequent peptide coupling applications [14] [15].

Coupling reagents such as DCC or DIC must maintain high purity levels to ensure reproducible reaction outcomes [9]. The selection of appropriate coupling additives, including HOBt or OxymaPure, significantly influences reaction efficiency and product purity [6] [7].

Solvent System Considerations

Polar aprotic solvents, particularly DMF and dichloromethane, are preferentially employed due to their ability to solubilize both reactants and facilitate optimal reaction kinetics [9] [15]. Solvent purity specifications typically require residual water content below 0.01% to prevent hydrolysis of reactive intermediates [16].

Synthetic Mechanisms and Reaction Conditions

The formation of Fmoc-Phe-OPfp proceeds through well-established carbodiimide-mediated coupling mechanisms involving multiple discrete steps [4] [2]. Initial activation of the carboxylic acid occurs through formation of an O-acylisourea intermediate upon reaction with the carbodiimide coupling reagent [5].

Mechanistic Pathway

The activated carboxylic acid intermediate undergoes nucleophilic attack by pentafluorophenol, resulting in the formation of the pentafluorophenyl ester and elimination of the corresponding urea byproduct [10]. The reaction kinetics are significantly enhanced by the presence of nucleophilic catalysts such as DMAP or HOBt, which facilitate acyl transfer through the formation of more reactive acyl intermediates [8].

Reaction Condition Optimization

Optimal reaction conditions typically involve maintaining temperatures between 0°C and 25°C to minimize side reactions while ensuring adequate reaction rates [2] [3]. The use of inert atmosphere conditions prevents oxidative degradation of sensitive functional groups, particularly the fluorenyl protecting group [1].

Stoichiometric considerations require careful balancing of reactant ratios, with typical protocols employing 1.1 to 1.5 equivalents of pentafluorophenol and coupling reagent relative to the amino acid substrate [6]. Extended reaction times ranging from 2 to 6 hours ensure complete conversion while minimizing racemization risks [14].

Modern Synthetic Approaches

Contemporary methodologies have introduced environmentally conscious alternatives, including the use of alternative coupling reagents and solvent systems that reduce environmental impact while maintaining synthetic efficiency [7] [16]. These approaches address sustainability concerns associated with large-scale peptide synthesis applications.

Purification Techniques and Quality Parameters

The purification of Fmoc-Phe-OPfp requires specialized techniques to achieve pharmaceutical-grade purity while preserving the integrity of sensitive functional groups [17] [18]. Conventional purification approaches employ crystallization from appropriate solvent systems, typically involving dichloromethane/hexane or ethyl acetate/hexane mixtures [2] [3].

Chromatographic Purification Methods

High-performance liquid chromatography (HPLC) serves as the primary analytical and preparative technique for purity assessment and large-scale purification [17] [19]. Reversed-phase HPLC using C18 stationary phases with acetonitrile/water mobile phase systems provides excellent resolution of product from synthetic impurities [18].

Alternative chromatographic approaches include supercritical fluid chromatography (SFC), which offers environmental advantages through reduced organic solvent consumption and enhanced resolution for stereoisomer separation [17]. The method employs supercritical carbon dioxide as the mobile phase with methanol or ethanol modifiers.

Critical Quality Parameters

Commercial specifications for Fmoc-Phe-OPfp require HPLC purity exceeding 96.0% with specific optical rotation values between -22.0° and -18.0° when measured in chloroform solution [2] [3] [19]. Melting point specifications typically range from 145°C to 160°C, indicating proper crystalline form and purity [2] [3].

Analytical characterization employs multiple orthogonal techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm structural integrity [3] [19]. Residual solvent analysis using gas chromatography ensures compliance with pharmaceutical guidelines for organic volatile impurities [12].

Advanced Purification Strategies

Modern purification protocols incorporate specialized techniques for moisture-sensitive compounds, including lyophilization and specialized storage conditions to prevent hydrolytic degradation [20] [13]. Quality control protocols require comprehensive impurity profiling to identify and quantify potential degradation products and synthetic byproducts [12].

Process analytical technology (PAT) applications enable real-time monitoring of purification processes, ensuring consistent product quality and enabling process optimization [21]. These approaches are particularly valuable for large-scale manufacturing applications where process control is critical.

Scalability Considerations and Industrial Production

The transition from laboratory-scale synthesis to industrial production presents numerous technical and economic challenges that require careful consideration of process parameters and equipment design [22] [23] [24]. Scalability factors include heat management, mass transfer limitations, and solvent recovery considerations.

Process Intensification Strategies

Industrial production benefits from continuous flow methodologies that enable better process control and improved product consistency compared to traditional batch processes [22] [25]. Continuous processing offers advantages including reduced processing time, improved heat management, and enhanced mixing efficiency [22].

Flow chemistry applications allow precise control of reaction parameters including temperature, residence time, and reagent stoichiometry, resulting in improved product quality and reduced waste generation [22]. These approaches are particularly beneficial for manufacturing operations exceeding kilogram scale.

Economic and Environmental Considerations

Large-scale production requires optimization of solvent usage and recovery systems to minimize environmental impact and reduce manufacturing costs [16] [17]. Solvent recovery systems must achieve high efficiency to ensure economic viability while meeting environmental compliance requirements.

Process development activities focus on minimizing waste generation through improved synthetic efficiency and byproduct utilization [22] [16]. Green chemistry principles guide the selection of reagents and solvents to reduce environmental impact throughout the manufacturing lifecycle.

Manufacturing Infrastructure Requirements

Industrial production requires specialized equipment capable of handling fluorinated compounds and maintaining inert atmosphere conditions throughout the process [22] [23]. Material compatibility considerations are critical due to the corrosive nature of some synthetic intermediates and the requirement for high-purity processing conditions.

Quality control systems must provide comprehensive analytical coverage to ensure product specifications are consistently met across large production batches [12] [24]. Statistical process control methodologies enable early detection of process deviations and facilitate rapid corrective actions.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant